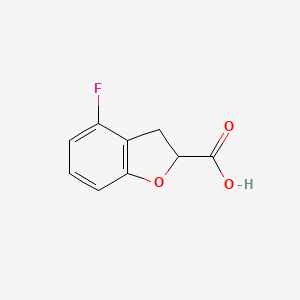

4-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid

CAS No.: 1529202-29-6

Cat. No.: VC4612320

Molecular Formula: C9H7FO3

Molecular Weight: 182.15

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1529202-29-6 |

|---|---|

| Molecular Formula | C9H7FO3 |

| Molecular Weight | 182.15 |

| IUPAC Name | 4-fluoro-2,3-dihydro-1-benzofuran-2-carboxylic acid |

| Standard InChI | InChI=1S/C9H7FO3/c10-6-2-1-3-7-5(6)4-8(13-7)9(11)12/h1-3,8H,4H2,(H,11,12) |

| Standard InChI Key | SJXVOXLFISDWIT-UHFFFAOYSA-N |

| SMILES | C1C(OC2=C1C(=CC=C2)F)C(=O)O |

Introduction

4-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid is a synthetic organic compound belonging to the benzofuran family. It is characterized by its molecular formula C9H7FO3 and is known for its potential applications in medicinal chemistry due to its structural properties .

Synthesis and Chemical Reactions

The synthesis of 4-fluoro-2,3-dihydrobenzofuran-2-carboxylic acid typically involves the modification of benzofuran rings through various chemical reactions. These reactions often include fluorination processes to introduce the fluorine substituent at the 4-position of the benzofuran ring .

Synthesis Pathways

While specific synthesis pathways for this compound are not detailed in the available literature, general methods for benzofuran derivatives involve starting materials such as phenols or anisoles, which undergo cyclization reactions to form the benzofuran core. Fluorination can be achieved using fluorinating agents like fluorine gas or more commonly, through the use of fluorinated reagents in organic synthesis .

Biological Activity and Applications

Benzofuran derivatives, including those with fluorine substitutions, have been explored for their potential biological activities. For instance, some benzofuran compounds have shown promise as PPARα agonists, which are involved in lipid metabolism and could be useful in treating dyslipidemia .

Potential Applications

-

PPARα Agonists: Related benzofuran compounds have been identified as potent and subtype-selective PPARα agonists, which are beneficial for lowering cholesterol and triglyceride levels .

-

Medicinal Chemistry: The compound's structural features make it a candidate for further modification and exploration in medicinal chemistry, particularly in areas requiring fluorinated compounds for enhanced bioavailability or activity.

Safety and Handling

Given its chemical properties, 4-fluoro-2,3-dihydrobenzofuran-2-carboxylic acid requires careful handling due to potential hazards:

-

Hazard Statements: H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), H335 (may cause respiratory irritation) .

-

Precautionary Statements: Include measures to avoid skin and eye contact, inhalation, and ingestion, with recommendations for protective equipment and emergency procedures .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume